Cosyntropin
Description
Properties
Key on ui mechanism of action |
Cosyntropin combines with a specific receptor in the adrenal cell plasma membrane and, in patients with normal adrenocortical function, stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria. Cosyntropin does not significantly increase plasma cortisol concentration in patients with primary or secondary adrenocortical insufficiency. Cosyntropin elicits all the pharmacologic responses usually produced by endogenous corticotropin; however, cosyntropin is immunologically much less active than corticotropin since most of the antigenic activity of corticotropin has been attributed to the C-terminal portion of the molecule (i.e., the 22-39 amino acid residues). In patients with normal adrenocortical function, cosyntropin stimulates the adrenal cortex to secrete cortisol (hydrocortisone), corticosterone, several weakly androgenic substances, and to a very limited extent aldosterone. When cosyntropin is used diagnostically, the effect of the drug is usually measured by determining plasma cortisol concentrations prior to and following administration of the drug. In patients with primary adrenocortical insufficiency (Addison's disease), cosyntropin does not substantially increase plasma cortisol concentrations. |
|---|---|
CAS No. |
16960-16-0 |
Molecular Formula |
C136H210N40O31S |
Molecular Weight |
2933.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1 |
InChI Key |
ZOEFCCMDUURGSE-CQVUSSRSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |
Key on ui application |
Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease. |
boiling_point |
N/A |
melting_point |
N/A |
Other CAS No. |
16960-16-0 |
Pictograms |
Irritant; Health Hazard |
sequence |
H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH |
source |
Synthetic |
Synonyms |
Cosyntropin; Tetracosactrin; α1-24-Corticotropin; ACTH(1-24); 1-24-ACTH; 1-24-Corticotropin; ACTH 1-24; ACTH1-24; Cortosyn; Cortrosyn; Tetracosactide; Tetracosapeptide; ACTH (1-24); Tetracosactid; Tetracosactide; Cortrosinta; Actholain; Cortrosyn; Synacthen; Nuvacthen depot; Cortrophin S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cosyntropin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as dicyclohexylcarbodiimide.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The peptide is then formulated into a sterile solution for injection .
Chemical Reactions Analysis
Structural Characteristics Governing Reactivity
Molecular formula : C₁₃₆H₂₁₀N₄₀O₃₁S
Molecular weight : 2,933.44 g/mol
Amino acid sequence :
Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro
Key structural features influencing reactivity:
- N-terminal domain (residues 1-20) : Essential for biologic activity; truncation beyond residue 20 reduces potency by 70% per amino acid removed .
- Open-chain polypeptide : Lacks disulfide bonds, increasing susceptibility to proteolytic cleavage compared to native ACTH .
- C-terminal truncation : Eliminates antigenic epitopes (residues 25-39), reducing immunogenicity .
Stability and Degradation Pathways
Solution stability :
Thermal degradation :
- Lyophilized powder : Stable at -20°C for 24 months
- Reconstituted solution : Discard after 12 hours at 2-8°C
Biochemical Interactions
Receptor binding :
- Target : Melanocortin-2 receptor (MC2R) on adrenal cortex
- Binding affinity : Kd = 0.89 nM (comparable to native ACTH)
- Downstream effects :
Steroidogenesis kinetics :
| Parameter | Value |
|---|---|
| Cortisol Tₘₐₓ | 2.5 ± 0.5 hr post-IV |
| AUC₀₋₆ₕᵣ | 1,328 ± 214 μg·hr/dL |
Immunologic Reactivity
Despite reduced antigenicity vs. native ACTH, hypersensitivity occurs in 0.02% of patients :
| Reaction Type | Incidence | Mechanism |
|---|---|---|
| Anaphylaxis | 1:50,000 doses | IgE-mediated (rare) |
| Local urticaria | 0.3% | Histamine release |
| Delayed hypersensitivity | Case reports | T-cell mediated |
Comparative Reactivity Profile
| Property | This compound | Native ACTH |
|---|---|---|
| Immunogenicity | Low (no C-terminal epitopes) | High |
| Proteolytic stability | t₁/₂ = 18 min (plasma) | t₁/₂ = 10 min |
| Melanotropic activity | 15% of ACTH | 100% |
Scientific Research Applications
Cosyntropin Stimulation Test
The this compound stimulation test is a standard diagnostic procedure for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. It helps differentiate between primary and secondary adrenal insufficiency by measuring cortisol responses following this compound administration.
Key Findings:
- In a meta-analysis, the sensitivity and specificity of the test were found to be approximately 92% and 96%, respectively, making it a reliable tool for diagnosing adrenal disorders .
- A study involving 63 patients indicated that cortisol levels significantly increased at 30 and 60 minutes post-cosyntropin administration, confirming normal HPA axis function in these individuals .
Table 1: Cortisol Levels Post-Cosyntropin Administration
| Time (minutes) | Cortisol Level (µg/dL) | Patient Group |
|---|---|---|
| 30 | 21.7 | Normal HPA |
| 60 | 24.4 | Normal HPA |
Evaluation of Cushing’s Syndrome
This compound is also utilized in evaluating patients suspected of having Cushing’s syndrome. The test assesses the adrenal response to exogenous ACTH, aiding in distinguishing between various forms of hypercortisolism.
Case Study:
- A patient with suspected Cushing's syndrome underwent a low-dose this compound stimulation test, revealing abnormal cortisol suppression patterns indicative of the disease .
Neuroinflammation
Recent studies have explored this compound's role in treating neuroinflammatory conditions. Research indicates that this compound may reduce neuroinflammation and improve cognitive outcomes following traumatic brain injury (TBI).
Key Findings:
- In a mouse model of TBI, this compound treatment resulted in decreased levels of inflammatory markers such as IL-1β and TNFα in the cortex and serum, suggesting its anti-inflammatory effects .
- Behavioral assessments showed improved memory performance in this compound-treated mice compared to controls .
Table 2: Effects of this compound on Inflammatory Markers
| Treatment Group | IL-1β Expression (pg/mL) | TNFα Expression (pg/mL) |
|---|---|---|
| Saline Control | Higher | Higher |
| This compound | Lower | Lower |
Metabolic Disorders
Emerging evidence suggests that this compound may have potential applications in managing metabolic disorders associated with obesity and chronic inflammation.
Research Insights:
- Studies indicate that this compound can modulate metabolic pathways influenced by glucocorticoids, which may be beneficial in treating obesity-related complications .
- A novel therapy utilizing this compound has been proposed for regulating inflammation in adipose tissues, potentially impacting obesity-related diseases .
Mechanism of Action
Cosyntropin exerts its effects by binding to specific receptors on the surface of adrenal cells. This binding stimulates the initial reaction involved in the synthesis of adrenal steroids, including cortisol, cortisone, and aldosterone. The process involves the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate. This, in turn, activates protein kinase A, leading to the phosphorylation of key enzymes involved in steroidogenesis .
Comparison with Similar Compounds
Natural ACTH
- Structure: Natural ACTH contains 39 amino acids, whereas Cosyntropin includes residues 1–23. This truncation eliminates immunogenic epitopes, reducing hypersensitivity risks .
- Potency : 0.25 mg of this compound equates to 25 units of natural ACTH in stimulating cortisol secretion .
- Immunogenicity: this compound’s shorter structure minimizes antibody formation, making it safer for repeated use compared to natural ACTH, which may provoke allergic reactions .
- Therapeutic Use : Natural ACTH (e.g., H.P. Acthar Gel) is used for chronic inflammatory diseases, while this compound’s rapid absorption and shorter half-life favor acute settings like adrenal testing or TBI .
Table 1: Structural and Functional Comparison
| Parameter | This compound | Natural ACTH |
|---|---|---|
| Amino Acid Residues | 1–24 | 1–39 |
| Immunogenicity | Low | High |
| Diagnostic Dose | 0.25 mg (IM/IV) | 25 units (IV) |
| Half-Life | ~15–30 minutes | ~10–15 minutes |
Diagnostic Agents
- 1 µg vs. 250 µg this compound :
Table 2: Diagnostic Efficacy of this compound Doses
| Dose | Sensitivity | Clinical Use Case | Reference |
|---|---|---|---|
| 1 µg | High | ICU patients with sepsis | |
| 250 µg | Moderate | Standard adrenal testing | |
| 0.1 µg/kg | High | Neonates and foals |
Therapeutic Agents
- H.P. Acthar Gel : A natural ACTH preparation with prolonged release, used for chronic inflammation (e.g., lupus). This compound’s synthetic nature and rapid clearance make it preferable for acute neuroinflammation, as seen in TBI models where it reduces IL-1β and TNF-α .
- Glucocorticoids (e.g., Dexamethasone): Unlike glucocorticoids, this compound indirectly modulates inflammation via endogenous cortisol release, avoiding immunosuppressive side effects like insulin resistance .
Adrenocortical Sensitivity
- In septic shock, this compound testing (delta max ≤9 µg/dL) predicts mortality, underscoring its prognostic utility over basal cortisol measurements .
Biological Activity
Cosyntropin, also known as tetracosactide, is a synthetic derivative of adrenocorticotropic hormone (ACTH) that plays a crucial role in stimulating adrenal steroidogenesis. Its biological activity mirrors that of natural ACTH, particularly in its ability to promote cortisol production in the adrenal cortex. This article delves into the mechanisms, pharmacodynamics, clinical applications, and research findings related to this compound.
This compound exerts its effects by binding to specific receptors on the adrenal cell plasma membrane, initiating the synthesis of adrenal steroids from cholesterol. The minimal active sequence of this compound comprises the first 20 amino acids, with significant potency loss observed with shorter sequences . It is noted that a dose of 0.25 mg of this compound can stimulate the adrenal cortex similarly to 25 units of natural ACTH .
Pharmacokinetics and Dynamics
- Absorption : Rapidly absorbed following intramuscular administration.
- Peak Plasma Concentration : Typically occurs around 45-60 minutes post-injection.
- Half-life : Approximately 15 minutes for this compound, while cortisol has a half-life ranging from 70 to 120 minutes .
- Cortisol Response : A normal response to this compound stimulation involves an approximate doubling of baseline plasma cortisol levels within 30-60 minutes after administration .
Clinical Applications
This compound is primarily used in the diagnosis and evaluation of adrenal insufficiency. The stimulation test with this compound helps assess the functionality of the hypothalamic-pituitary-adrenal (HPA) axis by measuring cortisol levels before and after administration.
Table 1: Cortisol Response to this compound Stimulation Test
| Dose of this compound (μg/kg) | Peak Cortisol Level (nmol/L) | Time to Peak (minutes) |
|---|---|---|
| 0.01 | 180.1 ± 57.3 | 10 |
| 0.05 | 244.9 ± 40.2 | 20 |
| 0.1 | 289.7 ± 75.8 | 30 |
| 0.5 | 336.6 ± 53.5 | 60 |
| 1.0 | 355.0 ± 56.9 | 60 |
This table summarizes findings from a study that evaluated the effects of various doses of this compound on serum cortisol concentrations .
Case Studies and Research Findings
-
Adrenal Insufficiency Diagnosis :
A study involving healthy volunteers and patients with primary and secondary adrenal insufficiency demonstrated that serum free cortisol responses to this compound are more indicative of adrenal function than total cortisol levels . The study established a normative database for serum free cortisol responses, aiding in clinical assessments. -
Impact on Critical Illness :
In critically ill patients, factors such as low albumin levels can affect the total cortisol response to this compound stimulation tests, complicating the diagnosis of adrenal insufficiency in these settings . -
Variability in Responses :
Research indicates that responses to this compound can vary significantly based on underlying conditions like cirrhosis or critical illness, which can blunt the expected cortisol response due to alterations in serum protein levels . -
Longitudinal Studies :
A longitudinal study monitored patients over several months post-cosyntropin administration, revealing sustained cortisol production without glucocorticoid replacement therapy in individuals with normal HPA axis function .
Q & A
Q. What experimental frameworks test this compound’s synergistic effects with glucocorticoid receptor modulators?
- Methodological Answer : Design factorial in vivo studies combining this compound with dexamethasone or mifepristone. Measure synergistic/adversarial effects via cortisol AUC and adrenal gland histopathology. Apply isobolographic analysis to quantify interaction significance .
Methodological Standards & Reproducibility
- Data Reporting : Follow CONSORT-EHEALTH guidelines for clinical trials, including raw cortisol datasets in supplementary files. For synthesis studies, provide detailed NMR/HPLC chromatograms .
- Reproducibility : Document batch-specific this compound synthesis parameters (e.g., solid-phase peptide synthesis cycles) and storage conditions. Share analytical protocols via platforms like Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
